molecular formula C11H13ClINO2 B2729294 Tert-butyl 5-amino-2-chloro-3-iodobenzoate CAS No. 2287271-51-4

Tert-butyl 5-amino-2-chloro-3-iodobenzoate

Cat. No. B2729294
CAS RN: 2287271-51-4
M. Wt: 353.58
InChI Key: GBWQPPGJBUEGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-2-chloro-3-iodobenzoate is a chemical compound that belongs to the family of benzoates. It is a white crystalline powder that is used in various scientific research applications.

Mechanism of Action

The mechanism of action of Tert-butyl 5-amino-2-chloro-3-iodobenzoate is not well understood. However, it is believed to act as a nucleophile in various organic reactions. The compound has a high reactivity towards electrophilic compounds, which makes it an excellent starting material for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
Tert-butyl 5-amino-2-chloro-3-iodobenzoate does not have any known biochemical or physiological effects. The compound is primarily used in scientific research and does not have any applications in medicine or healthcare.

Advantages and Limitations for Lab Experiments

The primary advantage of Tert-butyl 5-amino-2-chloro-3-iodobenzoate is its high reactivity towards electrophilic compounds. This makes it an excellent starting material for the synthesis of various organic compounds. However, the compound is highly reactive and requires careful handling. It is also expensive and not readily available, which limits its use in scientific research.

Future Directions

There are several future directions for the use of Tert-butyl 5-amino-2-chloro-3-iodobenzoate in scientific research. One potential application is in the synthesis of new fluorescent dyes for biological imaging. The compound can also be used in the synthesis of new benzoate derivatives, which have applications in the pharmaceutical and agrochemical industries. Additionally, Tert-butyl 5-amino-2-chloro-3-iodobenzoate can be used in the synthesis of new organic compounds with unique properties and applications.

Synthesis Methods

Tert-butyl 5-amino-2-chloro-3-iodobenzoate can be synthesized by reacting 5-amino-2-chloro-3-iodobenzoic acid with tert-butyl chloroformate. The reaction takes place in the presence of a base such as triethylamine. The product is then purified by recrystallization to obtain Tert-butyl 5-amino-2-chloro-3-iodobenzoate in its pure form.

Scientific Research Applications

Tert-butyl 5-amino-2-chloro-3-iodobenzoate is primarily used in scientific research for the synthesis of various organic compounds. It is used as a starting material for the synthesis of various benzoate derivatives, which have applications in the pharmaceutical and agrochemical industries. Tert-butyl 5-amino-2-chloro-3-iodobenzoate is also used in the synthesis of various fluorescent dyes, which have applications in biological imaging.

properties

IUPAC Name

tert-butyl 5-amino-2-chloro-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClINO2/c1-11(2,3)16-10(15)7-4-6(14)5-8(13)9(7)12/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWQPPGJBUEGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)N)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-2-chloro-3-iodobenzoate

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